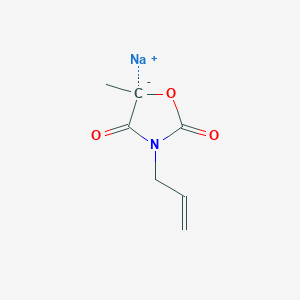
1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-5-(dimethylaminosulfonyl)indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry . The unique structure of 1,3-Dimethyl-5-(dimethylaminosulfonyl)indole makes it an interesting subject for research in various scientific fields.
準備方法
The synthesis of 1,3-Dimethyl-5-(dimethylaminosulfonyl)indole typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific reaction conditions, such as temperature and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to achieve large-scale synthesis with high efficiency and minimal by-products .
化学反応の分析
1,3-Dimethyl-5-(dimethylaminosulfonyl)indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Electrophilic substitution reactions are common for indole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
科学的研究の応用
1,3-Dimethyl-5-(dimethylaminosulfonyl)indole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,3-Dimethyl-5-(dimethylaminosulfonyl)indole involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
類似化合物との比較
1,3-Dimethyl-5-(dimethylaminosulfonyl)indole can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A psychoactive compound with a similar indole structure.
The uniqueness of 1,3-Dimethyl-5-(dimethylaminosulfonyl)indole lies in its specific functional groups, which confer distinct chemical and biological properties compared to other indole derivatives .
特性
CAS番号 |
120729-98-8 |
|---|---|
分子式 |
C12H16N2O2S |
分子量 |
252.33 g/mol |
IUPAC名 |
N,N,1,3-tetramethylindole-5-sulfonamide |
InChI |
InChI=1S/C12H16N2O2S/c1-9-8-14(4)12-6-5-10(7-11(9)12)17(15,16)13(2)3/h5-8H,1-4H3 |
InChIキー |
QBZHGDVNLAQFGN-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C2=C1C=C(C=C2)S(=O)(=O)N(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


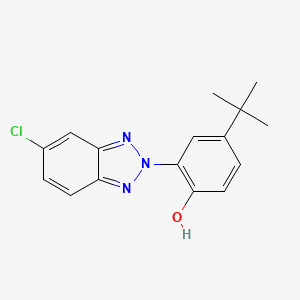
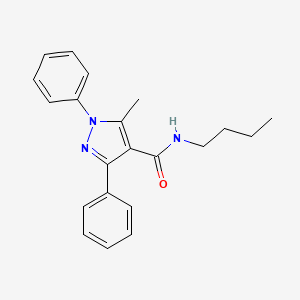

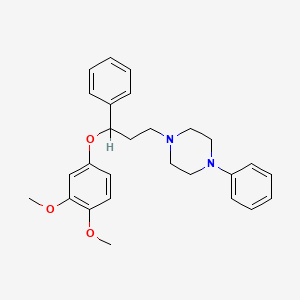
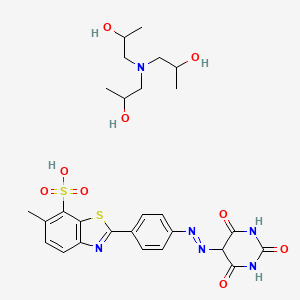
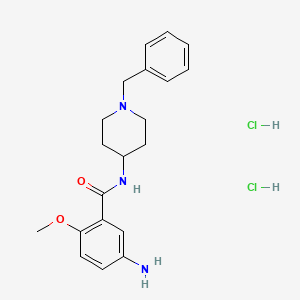
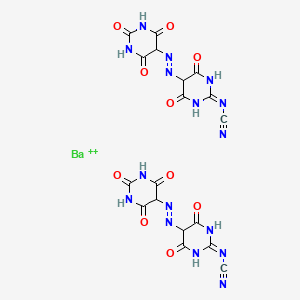
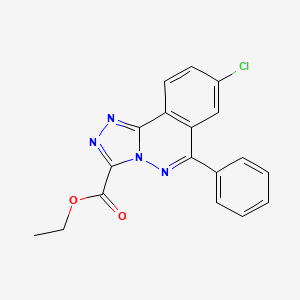
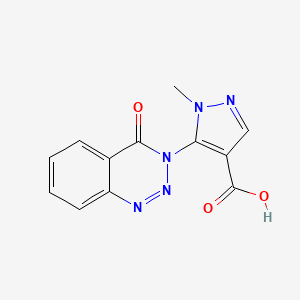
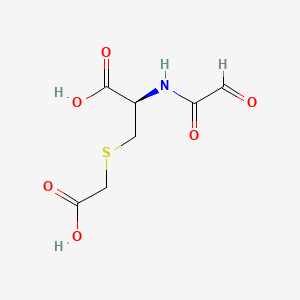
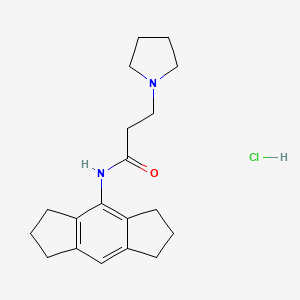
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12728015.png)

